molecular formula C21H36N3O3P B605316 Alkyne Phosphoramidite, 5'-terminal CAS No. 1417539-32-2

Alkyne Phosphoramidite, 5'-terminal

Cat. No.: B605316
CAS No.: 1417539-32-2
M. Wt: 409.51
InChI Key: FWCBAXQTOIUYTE-KLBFEONNSA-N
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Description

Alkyne Phosphoramidite, 5’-terminal: is a specialized chemical compound used primarily in the synthesis of oligonucleotides with a 5’-terminal alkyne group. This compound is particularly advantageous for applications in Click Chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation . The compound is known for its stability in solution and ease of handling due to its solid form .

Scientific Research Applications

Chemistry: Alkyne Phosphoramidite, 5’-terminal is widely used in the synthesis of oligonucleotides for Click Chemistry applications. It allows for the efficient labeling of nucleic acids with various functional groups .

Biology: In biological research, this compound is used to create modified oligonucleotides that can be used as probes in molecular diagnostics and imaging .

Medicine: The compound is utilized in the development of therapeutic oligonucleotides, including antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing .

Industry: In industrial applications, Alkyne Phosphoramidite, 5’-terminal is used in the large-scale synthesis of labeled oligonucleotides for various biotechnological applications .

Mechanism of Action

The mechanism of action of Alkyne Phosphoramidite, 5’-terminal involves the synthesis of oligonucleotides with a 5’-terminal alkyne for Click Chemistry . This compound has several advantages over other 5’-terminal alkyne phosphoramidites, making it easier to handle and dispense .

Future Directions

Alkyne Phosphoramidite, 5’-terminal is used for research and development . It is used in the synthesis of oligonucleotides ready for Click chemistry . Its unique properties make it a valuable compound in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alkyne Phosphoramidite, 5’-terminal typically involves the reaction of a cyclohexylamine derivative with a phosphoramidite reagent. The reaction is carried out under anhydrous conditions using acetonitrile as the solvent. The coupling time is generally around 5 minutes .

Industrial Production Methods: In industrial settings, the production of Alkyne Phosphoramidite, 5’-terminal follows similar synthetic routes but on a larger scale. The compound is purified using techniques such as High-Performance Liquid Chromatography (HPLC) and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions:

    Addition Reactions: Alkyne Phosphoramidite, 5’-terminal undergoes addition reactions where the C-C π bond is broken, forming two new single bonds to carbon.

    Deprotonation: The compound can be deprotonated to form an acetylide anion, which is a strong nucleophile.

    Oxidative Cleavage: Treatment with ozone or potassium permanganate leads to carboxylic acids.

Common Reagents and Conditions:

    Addition Reactions: Typically involve reagents like hydrogen halides or halogens.

    Deprotonation: Sodium amide in liquid ammonia is commonly used.

    Oxidative Cleavage: Ozone or potassium permanganate in aqueous conditions

Major Products:

    Addition Reactions: Alkenes and further addition products.

    Deprotonation: Acetylide anions.

    Oxidative Cleavage: Carboxylic acids

Comparison with Similar Compounds

  • 5’-Hexynyl Phosphoramidite
  • 5’-Butynyl-CEP
  • Other 5’-terminal alkyne phosphoramidites

Uniqueness: Alkyne Phosphoramidite, 5’-terminal stands out due to its solid form, which makes it easier to handle and dispense. It is also more stable in solution compared to other similar compounds, offering a longer shelf life .

Properties

IUPAC Name

N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]hex-5-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N3O3P/c1-6-7-8-10-21(25)23-19-11-13-20(14-12-19)27-28(26-16-9-15-22)24(17(2)3)18(4)5/h1,17-20H,7-14,16H2,2-5H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCBAXQTOIUYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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